methyl 4-bromo-2,5-bis(bromomethyl)benzoate

Catalog No.
S6486600
CAS No.
2680542-86-1
M.F
C10H9Br3O2
M. Wt
400.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 4-bromo-2,5-bis(bromomethyl)benzoate

CAS Number

2680542-86-1

Product Name

methyl 4-bromo-2,5-bis(bromomethyl)benzoate

IUPAC Name

methyl 4-bromo-2,5-bis(bromomethyl)benzoate

Molecular Formula

C10H9Br3O2

Molecular Weight

400.89 g/mol

InChI

InChI=1S/C10H9Br3O2/c1-15-10(14)8-2-7(5-12)9(13)3-6(8)4-11/h2-3H,4-5H2,1H3

InChI Key

ZHGMYUKGNIGPPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)CBr)Br)CBr

Methyl 4-bromo-2,5-bis(bromomethyl)benzoate is a chemical compound with the molecular formula C9H8Br4O2C_9H_8Br_4O_2 and a molecular weight of approximately 307.97 g/mol. It features a benzene ring substituted with bromine and bromomethyl groups, making it a halogenated aromatic compound. The compound is slightly soluble in water and is stable under recommended storage conditions, typically requiring storage away from oxidizing agents .

Typical of halogenated compounds. These include:

  • Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new functional groups.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods, such as Suzuki or Heck reactions, can facilitate the formation of carbon-carbon bonds, expanding the complexity of the molecular structure.
  • Elimination Reactions: Under specific conditions, the compound may lose bromine to form alkenes or other derivatives.

For example, in one synthesis method, methyl 4-bromo-2-(bromomethyl)benzoate was refluxed with methanamine to yield a new derivative after purification through chromatography .

The synthesis of methyl 4-bromo-2,5-bis(bromomethyl)benzoate typically involves several steps:

  • Bromination: Starting from methyl benzoate, bromination can introduce bromine at specific positions on the aromatic ring.
  • Bromomethylation: The introduction of bromomethyl groups can be achieved through the reaction of a suitable reagent like formaldehyde in the presence of hydrobromic acid.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization.

A common synthesis route involves refluxing methyl 4-bromo-2-(bromomethyl)benzoate with methanamine in methanol for an extended period .

Methyl 4-bromo-2,5-bis(bromomethyl)benzoate serves primarily as an intermediate in pharmaceutical synthesis. Its derivatives may be explored for applications in drug development due to their potential biological activities. Additionally, it may find use in materials science for creating specialty polymers or as a building block in organic synthesis.

Several compounds share structural similarities with methyl 4-bromo-2,5-bis(bromomethyl)benzoate. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
Methyl 3-bromo-5-(bromomethyl)benzoateC9H8Br4O2C_9H_8Br_4O_21.00
Methyl 2-bromo-4-(bromomethyl)benzoateC9H8Br4O2C_9H_8Br_4O_20.94
Methyl 4-bromo-3-(bromomethyl)benzoateC9H8Br4O2C_9H_8Br_4O_2Similar structure but different substitution pattern

These compounds exhibit variations in the positioning of the bromine and bromomethyl groups on the benzene ring. Such differences can significantly affect their chemical reactivity and biological activity, highlighting the uniqueness of methyl 4-bromo-2,5-bis(bromomethyl)benzoate within this group.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

399.81322 g/mol

Monoisotopic Mass

397.81527 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-25-2023

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